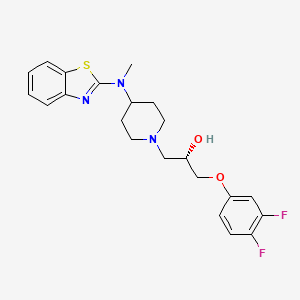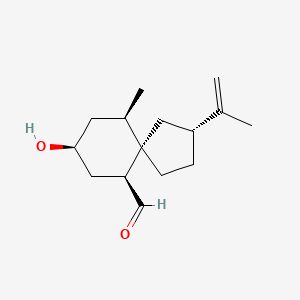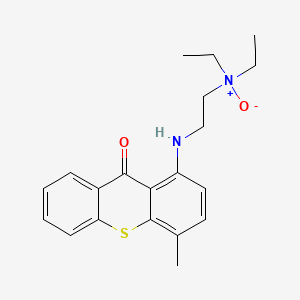
苯甲酸芳樟酯
描述
Linalyl anthranilate is a compound with a sweet orange-like flavor . The fragrance varies, depending on the source of linalool .
Synthesis Analysis
Linalyl anthranilate may be synthesized from linalool and isatoic anhydride with catalytic amounts of sodium hydroxide .Molecular Structure Analysis
The empirical formula of Linalyl anthranilate is C17H23NO2 . The molecular weight is 273.37 . The SMILES string representation isO=C (OC (C=C) (C)CCC=C (C)C)C1=CC=CC=C1N . Chemical Reactions Analysis
Linalyl anthranilate has been studied for its antimicrobial activity, particularly against carbapenemase-producing Klebsiella pneumoniae .Physical And Chemical Properties Analysis
Linalyl anthranilate is a yellow-orange liquid . It is insoluble in water . The density is approximately 1.024 . It is sensitive to air and light .科学研究应用
Antioxidant Activity
Linalyl anthranilate has been found to have significant antioxidant properties . In a study on the essential oil of Skimmia laureola leaves, Linalyl anthranilate was one of the main phytoactive components found, contributing to the oil’s concentration-dependent antioxidant activity . This suggests that Linalyl anthranilate could be used in the development of natural antioxidant medicines .
Antibacterial Activity
Linalyl anthranilate also exhibits strong antibacterial action . The same study found that the essential oil of Skimmia laureola, which contains a high percentage of Linalyl anthranilate, showed strong antibacterial action against Escherichia coli and Staphylococcus aureus . This indicates that Linalyl anthranilate could be used in managing resistant bacterial infections .
Antimicrobial Adjuvant
Linalool, a compound closely related to Linalyl anthranilate, has been studied for its potential as an adjuvant in antibiotic therapy . It was found to disrupt the bacterial membrane by inducing oxidative stress, which facilitates the uptake of antibiotics into the bacterial cells, enhancing bacterial killing . Given the structural similarity, Linalyl anthranilate may have similar potential.
Genetic Toxicity Evaluation
Linalyl anthranilate has been evaluated for genetic toxicity in the Salmonella/E.coli Mutagenicity Test or Ames Test . This test is used to evaluate the mutagenic potential of chemical compounds, and the results can provide valuable information about the safety of Linalyl anthranilate.
Chromatographic Applications
Linalyl anthranilate can be separated using High-Performance Liquid Chromatography (HPLC) on a Newcrom R1 HPLC column . This application is important in analytical chemistry for the identification and quantification of Linalyl anthranilate in various samples.
作用机制
Target of Action
Linalyl anthranilate, an arene and terpene, has been reported to have antibacterial activity against Klebsiella pneumonia . It has a high affinity for target proteins of Magnaporthe oryzae , Fusarium oxysporum , and Helicoverpa armigera .
Mode of Action
Linalyl anthranilate (LNA) induces oxidative stress by generating reactive oxygen species (ROS) . These ROS initiate lipid peroxidation, which damages the bacterial membrane . This damage results in intracellular leakage, which eventually leads to the death of the bacterial cells .
Biochemical Pathways
Anthranilate phosphoribosyltransferase catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . This enzyme is homodimeric with the active site located in the hinge region between two domains . Linalyl anthranilate may interact with this enzyme, affecting the tryptophan biosynthesis pathway .
Pharmacokinetics
It’s known that linalyl anthranilate can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
Result of Action
The result of Linalyl anthranilate’s action is the death of bacterial cells. This is achieved through the generation of ROS, initiation of lipid peroxidation, damage to the bacterial membrane, and resulting intracellular leakage .
Action Environment
Linalyl anthranilate is sensitive to air and light . It is insoluble in water , which may affect its efficacy and stability in different environments
安全和危害
未来方向
Linalyl anthranilate has shown potential in future clinical applications as an adjuvant along with existing antibiotics due to its ability to disrupt the bacterial membrane by inducing oxidative stress . This facilitates the uptake of antibiotics into the bacterial cells, enhancing bacterial killing .
属性
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIJSULEEDNKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025503 | |
| Record name | Linalyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992), Liquid, Pale straw-coloured oily liquid; Gardenia-like aroma | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
370.00 to 371.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in dimethyl sulphoxide, Soluble (in ethanol) | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.052-1.058 (15.5°) | |
| Record name | Linalyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Linalyl anthranilate | |
CAS RN |
7149-26-0 | |
| Record name | LINALYL ANTHRANILATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20570 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Linalyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINALYL ANTHRANILATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linalyl anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINALYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPW8XDE040 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linalyl anthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Linalyl anthranilate and where is it found?
A1: Linalyl anthranilate is a naturally occurring chemical compound often found in essential oils extracted from various plants. For instance, it has been identified as a major component in the essential oils of lavender (Lavandula angustifolia) [, , ], Zanthoxylum bungeanum [, , ], and grapefruit mint (Mentha suaveolens × piperita) [, ].
Q2: What is the aroma profile of Linalyl anthranilate?
A2: Linalyl anthranilate contributes to the characteristic floral and fruity aroma of the plants it is found in. It is often described as having a sweet, citrusy, and slightly herbaceous odor.
Q3: What are the potential applications of Linalyl anthranilate based on its reported biological activity?
A3: Research suggests that Linalyl anthranilate, along with other components of essential oils, exhibits antibacterial [, , , , ] and antifungal activities []. These properties make it a potential candidate for developing natural biocontrol agents in agriculture and food preservation. Furthermore, Linalyl anthranilate has shown potential as a bird repellent [].
Q4: What is the chemical structure of Linalyl anthranilate?
A4: Linalyl anthranilate is an ester formed from the condensation reaction between linalool, a terpene alcohol, and anthranilic acid.
Q5: How does the chemical structure of Linalyl anthranilate relate to its biological activity?
A5: While the exact mechanism of action of Linalyl anthranilate is still under investigation, research suggests that its structure, particularly the presence of a heterocyclic ring in the same plane as the phenyl ring and its basicity, contributes to its bird repellent properties []. Further research is needed to fully elucidate the structure-activity relationship of Linalyl anthranilate regarding its other biological activities.
Q6: What are the major components identified alongside Linalyl anthranilate in Zanthoxylum bungeanum essential oil, and what are their known effects?
A8: Zanthoxylum bungeanum essential oil, besides containing Linalyl anthranilate, is rich in limonene and linalool []. These compounds exhibit synergistic effects, enhancing the insecticidal activity of the oil against stored product pests like the red flour beetle [].
Q7: How does the extraction method influence the chemical composition and bioactivity of essential oils containing Linalyl anthranilate?
A9: The extraction method can significantly influence the chemical composition and consequently the bioactivity of essential oils. A study comparing hydrodistillation and supercritical fluid CO2 extraction of Zanthoxylum bungeanum essential oil revealed variations in the concentration of Linalyl anthranilate and other components, resulting in different levels of insecticidal activity against Lasioderma serricorne [].
Q8: Are there any studies focusing on the application of Linalyl anthranilate in food products?
A10: While Linalyl anthranilate is a common fragrance ingredient [], a study explored the potential of incorporating dried scented Thai flowers, including those containing Linalyl anthranilate, into green tea []. This research highlights the potential of using Linalyl anthranilate for its aroma enhancing properties in food and beverages.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1675331.png)
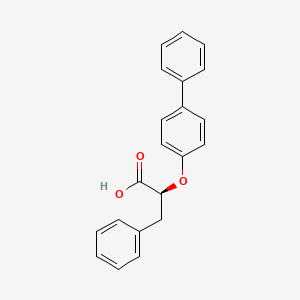
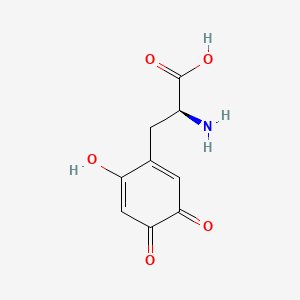
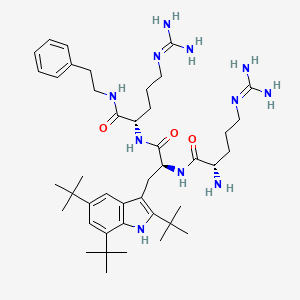
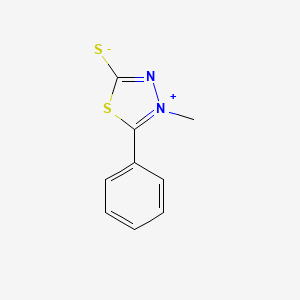
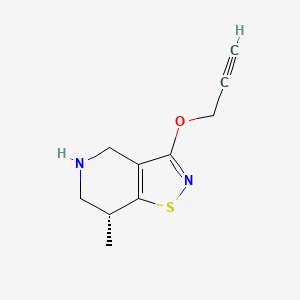
![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)
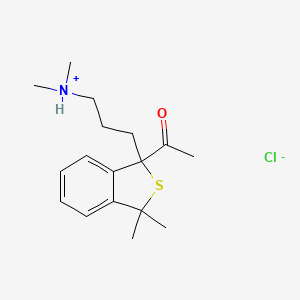
![Propanenitrile, 2-[(1,1-dimethylethyl)azo]-2-methyl-](/img/structure/B1675345.png)
